N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-1-2-18(16(21)10-15)26-12-19(25)24-11-13-3-8-23-17(9-13)14-4-6-22-7-5-14/h1-10H,11-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUTBPSNREBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- The bipyridin group in the target compound likely increases molecular weight and aromaticity compared to simpler aryl substituents (e.g., 4-methylphenyl in ).
- Analogs with polar groups (e.g., pyridin-2-yl in compound 533 ) may exhibit improved aqueous solubility, whereas lipophilic substituents (e.g., 4-methylphenyl ) enhance membrane permeability.
COX-2 Inhibition
Derivatives containing thiourea groups (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides) demonstrated superior COX-2 inhibition compared to 2,4-D, with docking scores indicating stronger enzyme binding . The bipyridin group in the target compound may further optimize binding through π-π stacking or hydrogen bonding in the COX-2 active site.
Auxin-like Activity
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) is a synthetic auxin analog, mimicking 2,4-D in plant growth regulation . WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) also exhibits auxin-like activity, suggesting that acetamide substituents critically influence plant hormone pathways . The bipyridin group in the target compound could modulate auxin receptor affinity, though empirical validation is needed.
Antihistamine/Anticholinergic Properties
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide and N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide demonstrate diverse therapeutic activities, highlighting the scaffold’s versatility.
Structure-Activity Relationships (SAR)
- Substituent Polarity : Polar groups (e.g., pyridin-2-yl) enhance solubility and target specificity, while lipophilic groups (e.g., 4-methylphenyl) improve bioavailability .
- Aromaticity : Bipyridin and benzothiophen groups (e.g., ) may enhance binding to aromatic-rich enzyme active sites (e.g., COX-2).
- Steric Effects : Bulky substituents (e.g., thiourea derivatives ) can hinder or optimize binding depending on the target’s active site geometry.
Q & A
Q. How can researchers resolve reproducibility issues in synthetic scale-up?
- Methodological Answer :
- Process optimization : Replace batch reactions with flow chemistry for consistent mixing and temperature control .
- In-line monitoring : Use FTIR or PAT tools to track reaction progress and intermediates .
- Purification refinement : Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
